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Compound of Interest

Compound Name: Thiol-PEG2-acid

Cat. No.: B1432149

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
reactivity of Thiol-PEG2-acid, a versatile heterobifunctional linker. Its unique structure,
possessing both a terminal thiol and a carboxylic acid group connected by a short polyethylene
glycol (PEG) spacer, makes it a valuable tool in bioconjugation, drug delivery, and surface

modification applications.

Core Chemical Properties

Thiol-PEG2-acid, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a
well-characterized molecule with the chemical formula C7H1404S.[1] Its structure combines the
hydrophilicity of a diethylene glycol spacer with the reactive handles of a thiol and a carboxylic
acid. This unique combination of features allows for its use in a wide array of biochemical
applications.

Physicochemical Data

A summary of the key physicochemical properties of Thiol-PEG2-acid is presented in Table 1.
This data is essential for researchers in designing experiments, preparing solutions, and
understanding the molecule's behavior in various environments.
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Property Value Source
3-(2-(2-
IUPAC Name mercaptoethoxy)ethoxy)propa [1]
noic acid
SH-PEG2-COOH, HS-PEG2-
Synonyms ) [2]
Acid
CAS Number 1379649-73-6 [3]
Molecular Formula C7H1404S [1]
Molecular Weight 194.25 g/mol
Appearance Colorless to light yellow liquid
Purity Typically >90% or >95%
- Soluble in agueous media and
Solubility ]
most organic solvents
Short term (days to weeks) at
0-4°C; Long term (months to
Storage

years) at -20°C. Store in a dry,

dark place.

Acidity and Reactivity (pKa Values)

The reactivity of the thiol and carboxylic acid groups is highly dependent on their protonation

state, which is governed by their respective pKa values. While experimentally determined pKa

values for Thiol-PEG2-acid are not readily available in the literature, theoretical predictions

and data from structurally similar molecules can provide valuable estimates.

e Thiol Group (R-SH): The pKa of a primary thiol is typically in the range of 8 to 10. At pH

values below its pKa, the thiol group will be predominantly in its protonated, less nucleophilic

form (R-SH). At pH values above its pKa, it will exist as the more nucleophilic thiolate anion

(R-S7), which is the reactive species in many conjugation reactions.

o Carboxylic Acid Group (R-COOH): The pKa of a short-chain carboxylic acid is generally in

the range of 4 to 5. Below this pH, the carboxylic acid will be protonated (R-COOH). Above
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this pH, it will be deprotonated to the carboxylate anion (R-COO~). The carboxylate form is
typically activated for coupling reactions.

Reactivity and Common Applications

The dual functionality of Thiol-PEG2-acid allows for a variety of conjugation strategies, making
it a valuable linker in the development of complex biomolecules and materials.

Thiol-Specific Chemistry

The terminal thiol group offers a versatile handle for several key reactions:

o Thiol-Maleimide Michael Addition: The thiol group reacts specifically with maleimides at a pH
range of 6.5-7.5 to form a stable thioether bond. This is a widely used method for conjugating
Thiol-PEG2-acid to proteins, peptides, or other molecules containing a maleimide group.

» Surface Modification of Noble Metals: Thiols have a strong affinity for gold, silver, and other
noble metal surfaces, forming stable self-assembled monolayers (SAMs). This property is
extensively used for the functionalization of nanoparticles and biosensors.

o Other Thiol-Reactive Chemistries: The thiol group can also react with other electrophiles
such as vinyl sulfones and pyridyl disulfides.

Carboxylic Acid Chemistry

The terminal carboxylic acid can be activated to react with primary amines, forming a stable
amide bond. This is a cornerstone of many bioconjugation strategies.

o EDC/NHS Coupling: The most common method for activating the carboxylic acid is through
the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-
hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a
semi-stable NHS ester that readily reacts with primary amines at a pH of 7.2-8.5.

Experimental Protocols

The following are detailed methodologies for key experiments involving Thiol-PEG2-acid.
These protocols are intended as a starting point and may require optimization for specific
applications.
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Protocol for EDC/INHS Coupling of Thiol-PEG2-acid to an
Amine-Containing Molecule

This protocol describes the steps to conjugate the carboxylic acid group of Thiol-PEG2-acid to
a molecule containing a primary amine.

Materials:

Thiol-PEG2-acid

e Amine-containing molecule (e.g., protein, peptide)

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

¢ N-hydroxysuccinimide (NHS) or Sulfo-NHS

o Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

e Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

e Quenching Buffer: 1 M Tris-HCI, pH 8.5 or 1 M hydroxylamine, pH 8.5
¢ Desalting column (e.g., Sephadex G-25) for purification

Procedure:

» Dissolve Reactants:

o Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration.

o Dissolve Thiol-PEG2-acid in the Activation Buffer. A 10- to 50-fold molar excess of the

PEG linker over the amine-containing molecule is a good starting point for optimization.
o Activate Carboxylic Acid:

o Add a 1.5- to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the Thiol-
PEG2-acid.
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o Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
o Conjugation:

o Immediately add the activated Thiol-PEG2-acid solution to the solution of the amine-

containing molecule.

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle stirring.
e Quenching:

o Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted
NHS ester.

o Incubate for 15 minutes at room temperature.
 Purification:

o Remove the excess unreacted Thiol-PEG2-acid and byproducts by size-exclusion
chromatography (SEC) using a desalting column equilibrated with a suitable buffer (e.g.,
PBS).

o Monitor the elution profile by measuring the absorbance at 280 nm (for proteins) to collect
the fractions containing the purified conjugate.

Protocol for Conjugation of Thiol-PEG2-acid to a
Maleimide-Activated Molecule

This protocol details the conjugation of the thiol group of Thiol-PEG2-acid to a maleimide-

functionalized molecule.
Materials:
e Thiol-PEG2-acid

e Maleimide-activated molecule
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o Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA
e Degassing equipment (e.g., vacuum pump or nitrogen/argon gas)
 Purification system (e.g., HPLC, FPLC)
Procedure:
e Prepare Reactants:
o Dissolve the maleimide-activated molecule in the Conjugation Buffer.

o Dissolve Thiol-PEG2-acid in the Conjugation Buffer. A 1.5- to 5-fold molar excess of the
thiol-containing linker is a common starting point.

o Degas both solutions by bubbling with nitrogen or argon for 5-10 minutes to prevent
oxidation of the thiol group.

o Conjugation:
o Add the Thiol-PEG2-acid solution to the maleimide-activated molecule solution.

o Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under
an inert atmosphere (e.g., nitrogen or argon).

e Purification:

o The resulting conjugate can be purified by size-exclusion chromatography (SEC) or
reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted
starting materials. The choice of method will depend on the properties of the conjugate.

Mandatory Visualizations
Experimental Workflow for Antibody-Drug Conjugate
(ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug
conjugate using Thiol-PEG2-acid as a linker.
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Linker-Drug Conjugation
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Caption: Workflow for the synthesis of an ADC using Thiol-PEG2-acid.

Signaling Pathway for PROTAC-Mediated Protein
Degradation

Thiol-PEG2-acid is frequently used as a linker in the synthesis of Proteolysis Targeting
Chimeras (PROTACS). The following diagram illustrates the general mechanism of action for a
PROTAC.
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Caption: General signaling pathway of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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